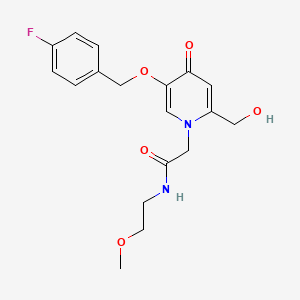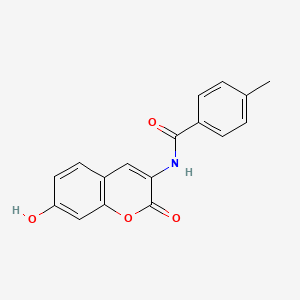
N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methylbenzamide” is a chemical compound that belongs to the class of organic compounds known as coumarins and derivatives . These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one).
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .Molecular Structure Analysis
The molecular structure of “N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methylbenzamide” can be characterized by various spectroscopic techniques. For instance, a related compound, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .Wissenschaftliche Forschungsanwendungen
G Protein-Coupled Receptor GPR35 Agonists
Research on chromen derivatives, closely related to N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methylbenzamide, has revealed their potential as potent and selective agonists for the orphan G protein-coupled receptor GPR35. These findings suggest a valuable pharmacological tool for elucidating the receptor's physiological role and its potential as a future drug target (Funke et al., 2013).
Antimicrobial Activity
Novel Zn(II) metal complexes derived from heterocyclic Schiff base ligands, which include chromen-2-one derivatives, have been synthesized and characterized. These complexes demonstrated significant antimicrobial activity against various bacterial strains and fungi, highlighting their potential as therapeutic agents (Yamgar et al., 2014).
Photocatalytic Applications
The use of adsorbents as supports for Titanium Dioxide (TiO2) loading, including chromen derivatives, has shown to enhance the rate of mineralization of organic pollutants. This application in photocatalysis demonstrates the compound's potential in environmental remediation technologies (Torimoto et al., 1996).
Antioxidant Properties
Investigations into the antioxidant properties of 4-hydroxycoumarin derivatives, related structurally to N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methylbenzamide, have provided insights into their potential therapeutic applications. These compounds exhibit significant free radical scavenging activity, suggesting their use in preventing oxidative stress-related diseases (Stanchev et al., 2009).
Material Science
In material science, chromen derivatives are explored for their properties in the synthesis of novel materials, such as photochromic materials and components in electronic devices. Their unique chemical and physical properties make them suitable for a wide range of applications, from sensors to advanced functional materials (Rawat et al., 2006).
Zukünftige Richtungen
The future directions for the research on “N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methylbenzamide” could include exploring its potential biological and pharmacological activities, given the diverse activities exhibited by coumarin derivatives . Further studies could also focus on optimizing its synthesis and exploring its mechanism of action.
Eigenschaften
IUPAC Name |
N-(7-hydroxy-2-oxochromen-3-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-10-2-4-11(5-3-10)16(20)18-14-8-12-6-7-13(19)9-15(12)22-17(14)21/h2-9,19H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPAEDYZTPQITG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C(C=C3)O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2717365.png)
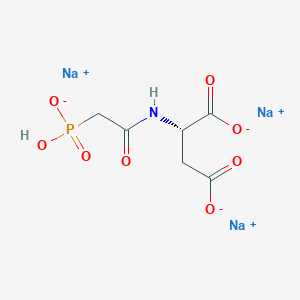
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2717368.png)
![[1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine](/img/structure/B2717369.png)

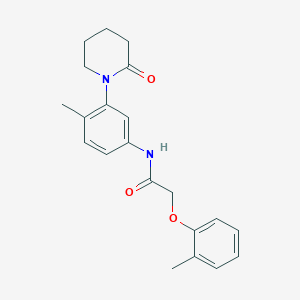
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2717373.png)
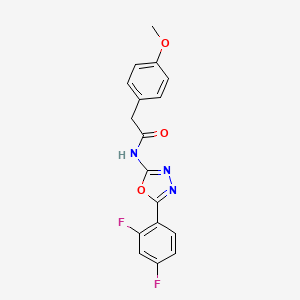
![1-(Cyclopropylcarbonyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2717376.png)
![2-((1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)thio)acetic acid](/img/structure/B2717377.png)
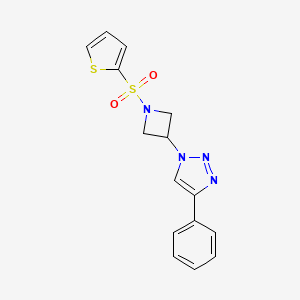
![ethyl 4-{[(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B2717383.png)

